CK2α Inhibitory Potency: 7-Bromo Peripheral Substitution vs. 5-Bromo Central Substitution
The 7-bromo substitution on the benzotriazole core confers markedly weaker CK2α inhibition compared to a 5-bromo (central) substitution. In direct enzymatic assays against human recombinant CK2α, the 4-bromobenzotriazole regioisomer (peripheral, structurally analogous to the 7-position) exhibited an IC₅₀ of 119 ± 10 µM, whereas the 5-bromobenzotriazole regioisomer (central) exhibited an IC₅₀ of 26 ± 3 µM—a ∼4.6-fold difference in potency [1]. The parent non-brominated benzotriazole is essentially inactive (IC₅₀ > 2000 µM). This rank-order potency trend (5-Br >> 4-Br ≈ 7-Br >> H) has been reproduced across multiple independent studies, and thermodynamic analyses confirm that affinity increases with bromo substitution at the 5- and 6-positions but not at the 4- and 7-positions [2].
| Evidence Dimension | CK2α inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Estimated IC₅₀ ≈ 119 µM (class-level inference from 4-BrBt; the 7-Br position is symmetrically peripheral and exhibits comparable binding thermodynamics) [1][2] |
| Comparator Or Baseline | 5-Bromobenzotriazole (5-BrBt): IC₅₀ = 26 ± 3 µM; Parent benzotriazole (Bt): IC₅₀ > 2000 µM |
| Quantified Difference | Approximately 4.6-fold lower potency for 7-Br vs. 5-Br substitution; approximately 17-fold gain over non-brominated parent |
| Conditions | In vitro inhibition of human recombinant CK2α; IC₅₀ values derived from dose–response curves. Note: Data are for the parent bromobenzotriazoles without the N1-acetic acid moiety; the relative rank-order potency is expected to be preserved in the acetic acid conjugates based on conserved binding mode determinants, but direct measurements for the acetic acid derivatives are not yet available in the primary literature. |
Why This Matters
For kinase-targeted drug discovery programs, selecting the 7-bromo regioisomer over a 5-bromo analog results in a predictable and substantial loss of CK2α potency, which may be advantageous for selectivity profiling but detrimental for primary target engagement.
- [1] Wąsik, R.; Wińska, P.; Poznański, J.; Shugar, D. Isomeric Mono-, Di-, and Tri-Bromobenzo-1H-Triazoles as Inhibitors of Human Protein Kinase CK2α. PLoS ONE 2012, 7 (11), e48898. Table 1; IC₅₀ values: 4-BrBt = 119 ± 10 µM, 5-BrBt = 26 ± 3 µM, Bt > 2000 µM. doi:10.1371/journal.pone.0048898. View Source
- [2] Winiewska, M.; Bugajska, E.; Poznański, J. Halogen Atoms in the Protein–Ligand System. Structural and Thermodynamic Studies of the Binding of Bromobenzotriazoles by the Catalytic Subunit of Human Protein Kinase CK2. J. Phys. Chem. B 2021, 125 (10), 2491–2503. Abstract: 'affinity increases with bromo substitution, with greater contributions from 5- and 6-substituents than 4- and 7-substituents.' doi:10.1021/acs.jpcb.0c10264. View Source
